4-(3,5-Difluorophenyl)piperidine-4-carbonitrilehydrochloride
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Overview
Description
4-(3,5-Difluorophenyl)piperidine-4-carbonitrilehydrochloride is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a piperidine ring substituted with a 3,5-difluorophenyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluorophenyl)piperidine-4-carbonitrilehydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the 3,5-Difluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3,5-difluorophenyl is coupled with a halogenated piperidine intermediate.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through nucleophilic substitution reactions, where a suitable nitrile precursor reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluorophenyl)piperidine-4-carbonitrilehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-(3,5-Difluorophenyl)piperidine-4-carbonitrilehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound may be used in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorophenyl)piperidine-4-carbonitrilehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Difluorophenyl)piperidine-4-carbonitrile: Lacks the hydrochloride group but has a similar structure.
4-(3,5-Difluorophenyl)piperidine-4-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
4-(3,5-Difluorophenyl)piperidine-4-methanol: Features a methanol group in place of the carbonitrile group.
Uniqueness
4-(3,5-Difluorophenyl)piperidine-4-carbonitrilehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Biological Activity
4-(3,5-Difluorophenyl)piperidine-4-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring with a carbonitrile group and a difluorophenyl substituent. The presence of fluorine atoms enhances its lipophilicity and binding affinity to various biological targets, making it a valuable candidate for drug development.
The mechanism of action for 4-(3,5-Difluorophenyl)piperidine-4-carbonitrile hydrochloride primarily involves its interaction with specific receptors and enzymes. The fluorine substituents are known to improve the compound's selectivity and potency against various molecular targets. This interaction can modulate several biological pathways, influencing cellular processes such as apoptosis and proliferation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including 4-(3,5-Difluorophenyl)piperidine-4-carbonitrile hydrochloride. Research indicates that similar compounds can induce apoptosis in cancer cells through various signaling pathways:
- NF-κB Pathway : Inhibition of this pathway has been linked to reduced cancer cell survival and proliferation.
- PI3K/Akt Pathway : Compounds like piperine have shown to inhibit Akt phosphorylation, leading to increased apoptosis in breast cancer cells .
Table 1: Summary of Anticancer Mechanisms
Mechanism | Effect on Cancer Cells |
---|---|
NF-κB Inhibition | Reduces survival and proliferation |
PI3K/Akt Inhibition | Induces apoptosis through caspase activation |
Mitochondrial Dysfunction | Triggers intrinsic apoptosis pathways |
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Preliminary data indicate that piperidine derivatives can modulate neurotransmitter systems and exhibit neuroprotective properties against oxidative stress.
Anti-inflammatory Activity
Studies have reported that piperidine derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This activity is crucial for conditions where chronic inflammation is a contributing factor to disease progression .
Case Studies
Several case studies have examined the biological activity of related piperidine compounds:
- Antiproliferative Effects : A study demonstrated that derivatives similar to 4-(3,5-Difluorophenyl)piperidine-4-carbonitrile hydrochloride exhibited potent antiproliferative effects against various cancer cell lines (e.g., MDA-MB231 for breast cancer) with mechanisms involving apoptosis induction via caspase activation .
- Neuroprotective Studies : Research on related compounds indicated potential neuroprotective effects through modulation of neurotransmitter levels and reduction of oxidative stress markers in cellular models .
Properties
Molecular Formula |
C12H13ClF2N2 |
---|---|
Molecular Weight |
258.69 g/mol |
IUPAC Name |
4-(3,5-difluorophenyl)piperidine-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C12H12F2N2.ClH/c13-10-5-9(6-11(14)7-10)12(8-15)1-3-16-4-2-12;/h5-7,16H,1-4H2;1H |
InChI Key |
KOKVAJDLZBMWQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C#N)C2=CC(=CC(=C2)F)F.Cl |
Origin of Product |
United States |
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